Herbaridine B
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Overview
Description
Herbaridine B is a natural naphthoquinone derivative isolated from the ascomycete fungus IBWF79B-90A . This compound is known for its antiviral properties and has been employed in research related to viral infections such as influenza and herpes. This compound is part of a larger group of naphthoquinone metabolites that exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and phytotoxic properties .
Preparation Methods
Herbaridine B is typically isolated from fungal sources through bioactivity-guided fractionation. The fungus IBWF79B-90A is grown on agar slants containing yeast extract, malt extract, and glucose, with the pH adjusted to 5.5 before autoclaving . The extraction process involves the use of organic solvents to separate the active compounds, followed by chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Herbaridine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
Herbaridine B has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the reactivity of naphthoquinones and their derivatives.
Biology: In biological research, this compound is employed to investigate its cytotoxic effects on different cell lines.
Medicine: this compound’s antiviral properties make it a valuable compound in the study of viral replication mechanisms.
Mechanism of Action
Herbaridine B exerts its effects by selectively perturbing pivotal enzymes crucial for the sustenance of viral entities. This disruption effectively impedes viral replication, making it a potent antiviral agent. The molecular targets and pathways involved in its mechanism of action include the inhibition of viral polymerases and other enzymes essential for viral genome replication.
Comparison with Similar Compounds
Herbaridine B is structurally related to other naphthoquinone derivatives such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities, including antimicrobial and cytotoxic properties. this compound is unique in its specific antiviral activity against influenza and herpes viruses.
Similar compounds include:
Herbarin: Known for its antimicrobial and cytotoxic activities.
Dehydroherbarin: Exhibits similar biological activities to Herbarin.
O-methylherbarin: Another naphthoquinone derivative with comparable properties.
This compound stands out due to its potent antiviral properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
1151511-05-5 |
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Molecular Formula |
C17H20O6 |
Molecular Weight |
320.341 |
IUPAC Name |
(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1 |
InChI Key |
XWDPPCCHTXTSRZ-NVGCLXPQSA-N |
SMILES |
CC1(CC2C(CO1)C(=O)C3=C(C=C(C=C3C2=O)OC)OC)OC |
Appearance |
Yellow powder |
Origin of Product |
United States |
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